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Compound of Interest

Compound Name:

2-

(Hydrazinecarbonyl)benzenesulfo

namide

Cat. No.: B022248 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-(Hydrazinecarbonyl)benzenesulfonamide, a key intermediate in the synthesis of various

biologically active molecules, including potential carbonic anhydrase inhibitors.[1][2] This

document is intended for researchers, scientists, and professionals in the field of drug

development, offering detailed experimental protocols and a summary of expected

spectroscopic data.

Chemical Structure and Properties
IUPAC Name: 2-(hydrazinecarbonyl)benzenesulfonamide[1] Molecular Formula:

C₇H₉N₃O₃S[1] Molecular Weight: 215.23 g/mol [1] CAS Number: 102169-52-8[1]

Synthesis
The synthesis of 2-(Hydrazinecarbonyl)benzenesulfonamide is typically achieved through

the reaction of 2-sulfamoylbenzoyl chloride with hydrazine hydrate.[1][3] A common synthetic

route involves the nucleophilic substitution of the chloride on the benzoyl chloride derivative by

hydrazine.[1]
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The following tables summarize the expected quantitative data from various spectroscopic

analyses of 2-(Hydrazinecarbonyl)benzenesulfonamide. This data is inferred from the

analysis of closely related sulfonamide and hydrazine-containing compounds.[2][4][5][6][7][8][9]

[10][11]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.0 - 8.2 d 1H Aromatic H

~ 7.5 - 7.8 m 3H Aromatic H

~ 7.4 (broad s) 2H -SO₂NH₂

~ 9.5 - 10.5 (broad s) 1H -CONHNH₂

~ 4.5 (broad s) 2H -CONHNH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~ 165 - 168 C=O (Amide)

~ 135 - 140 Aromatic C-S

~ 130 - 134 Aromatic C-H

~ 125 - 129 Aromatic C-H

~ 120 - 124 Aromatic C-C=O

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3450 Strong, Broad
N-H Stretch (Hydrazine,

Sulfonamide)

3200 - 3300 Medium N-H Stretch (Amide)

1640 - 1680 Strong C=O Stretch (Amide I)

1580 - 1620 Medium N-H Bend (Amide II)

1310 - 1350 Strong SO₂ Asymmetric Stretch

1150 - 1190 Strong SO₂ Symmetric Stretch

900 - 930 Medium S-N Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z Interpretation

215.03 [M]⁺ (Molecular Ion)

198.03 [M - NH₃]⁺

156.01 [M - CONHNH₂]⁺

136.04 [C₇H₆NO₂S]⁺

77.04 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are

generalized protocols for sulfonamide-containing compounds and should be optimized for the

specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 300 MHz or higher NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of 2-(Hydrazinecarbonyl)benzenesulfonamide.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single pulse.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single pulse.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ

39.52 for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of 2-(Hydrazinecarbonyl)benzenesulfonamide with ~100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-

transparent pellet.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A spectrum of the pure KBr pellet should be acquired as a background and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Sample Preparation:

Prepare a dilute solution of 2-(Hydrazinecarbonyl)benzenesulfonamide (e.g., 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
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ESI-MS Acquisition Parameters:

Ionization Mode: Positive or negative ion mode can be used. Positive mode is often suitable

for compounds with basic nitrogen atoms.

Capillary Voltage: Typically 3-5 kV.

Nebulizer Gas (N₂): Adjust flow for a stable spray.

Drying Gas (N₂): Set temperature and flow to optimize desolvation.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Data Analysis:

Identify the molecular ion peak [M]⁺ or [M+H]⁺.

Analyze the fragmentation pattern to identify characteristic losses corresponding to different

functional groups.

Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic characterization of 2-
(Hydrazinecarbonyl)benzenesulfonamide.

Logical Relationship of Spectroscopic Data
Caption: Relationship between spectroscopic techniques and the structural information

obtained.

Signaling Pathway Context: Carbonic Anhydrase
Inhibition
Caption: Inhibition of carbonic anhydrase by 2-(Hydrazinecarbonyl)benzenesulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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